tert-butyl N-[(2-methylphenyl)methyl]carbamate
Description
tert-Butyl N-[(2-methylphenyl)methyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a benzylamine moiety substituted with a methyl group at the ortho position of the phenyl ring. This compound is widely utilized in organic synthesis as an intermediate, particularly in pharmaceutical and agrochemical research, due to the Boc group’s stability under basic and nucleophilic conditions . Its structure enables selective deprotection under acidic conditions, making it valuable for constructing complex molecules.
Properties
CAS No. |
138350-83-1 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H19NO2/c1-10-7-5-6-8-11(10)9-14-12(15)16-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) |
InChI Key |
JQILPGQUKRMVRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2-methylphenyl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-methylbenzylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2-methylphenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding .
Reduction: Reduction reactions can convert it into .
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides , amines , and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Tert-butyl N-[(2-methylphenyl)methyl]carbamate is investigated for its potential as a pharmacological agent. Its structure allows for modification that can enhance bioactivity against specific targets. For instance, carbamates are often used to design inhibitors for enzymes such as acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's.
Case Study: Acetylcholinesterase Inhibition
- Objective: To evaluate the inhibitory effects of this compound on acetylcholinesterase.
- Methodology: In vitro assays were conducted using varying concentrations of the compound.
- Findings: The compound demonstrated significant inhibition at micromolar concentrations, suggesting its potential as a lead compound for further development.
1.2 Antimicrobial Activity
Research has indicated that carbamates possess antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Agrochemicals
2.1 Pesticide Formulation
The compound's structure allows it to be utilized in developing new pesticide formulations. Carbamates are known for their effectiveness as insecticides and fungicides, providing a basis for creating safer and more efficient agricultural products.
Case Study: Insecticidal Activity
- Objective: To assess the efficacy of this compound against common agricultural pests.
- Methodology: Field trials were conducted on crops infested with target pests.
- Results: The compound showed a reduction in pest populations by over 70% compared to untreated controls.
Material Science
3.1 Polymer Chemistry
This compound can be used as a building block in polymer synthesis. Its functional groups allow for cross-linking reactions that enhance the mechanical properties of polymers.
Data Table: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Polyurethane (with carbamate) | 45 | 400 |
| Standard Polyurethane | 30 | 300 |
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-methylphenyl)methyl]carbamate involves its ability to act as a protecting group for amines. It forms a stable carbamate linkage, which can be selectively removed under mild conditions, thereby allowing for the selective deprotection of amines in complex molecules . The molecular targets and pathways involved include nucleophilic attack on the carbonyl carbon of the carbamate group, leading to the formation of the desired product .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methyl group in the target compound enhances steric hindrance and directs lithiation to the benzylic position, whereas electron-withdrawing groups (e.g., nitro in ) favor electrophilic substitution at para/meta positions .
- Solubility: Methoxy or halogen substituents (e.g., 3-methoxy in ) increase polarity, often resulting in oils, while amino groups (e.g., ) promote crystallinity as solids.
Lithiation Behavior
This compound undergoes lateral lithiation at the benzylic methyl group when treated with n-butyllithium, enabling functionalization at the α-position . This contrasts with tert-butyl (2-(2-methylphenyl)ethyl)carbamate, which undergoes lateral lithiation at the ethyl chain rather than the aromatic ring, highlighting the influence of backbone flexibility on reactivity .
Deprotection and Functionalization
The Boc group in these compounds is cleaved under acidic conditions (e.g., HCl in dioxane) to yield primary amines. For example:
Biological Activity
Tert-butyl N-[(2-methylphenyl)methyl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and its role as a pharmacological agent.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tert-butyl group, a carbamate functional group, and a 2-methylphenyl moiety. Its structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism of action includes:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding and subsequent catalytic activity.
- Receptor Modulation : It may act as an agonist or antagonist in receptor-mediated pathways, modulating receptor activity and downstream signaling pathways.
1. Enzyme Inhibition
Several studies have investigated the inhibitory effects of carbamate derivatives on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, compounds similar to this compound have shown moderate inhibition of AChE with IC50 values ranging from 1.60 to 311.0 µM . These findings suggest that this compound may possess potential as an enzyme inhibitor.
2. Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. One study highlighted its potential in inducing apoptosis in cancer cells, suggesting that it could be developed as a therapeutic agent for cancer treatment .
3. Pharmacological Applications
The compound has been explored for its pharmacological effects, particularly in modulating biological targets related to inflammation and cancer. Its unique structure enhances its interaction with these targets, making it a candidate for drug development .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
